

Spectroscopic Analysis of 5-Hexenyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 5-Hexenyl acetate

Cat. No.: B1332132

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Hexenyl acetate** (CAS No: 5048-26-0), a key fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **5-Hexenyl acetate**.

¹H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~5.8	ddt	1H	H-5
~5.0	m	2H	H-6
~4.1	t	2H	H-1
~2.1	q	2H	H-4
~2.0	s	3H	H-8
~1.7	p	2H	H-2
~1.4	h	2H	H-3

Note: Data is predicted based on typical chemical shifts for the functional groups present.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
171.1	C-7 (C=O)
138.5	C-5 (=CH)
114.9	C-6 (=CH ₂)
64.3	C-1 (CH ₂ -O)
33.3	C-4 (Allylic CH ₂)
28.1	C-2 (CH ₂)
25.2	C-3 (CH ₂)
21.0	C-8 (CH ₃)

Note: Data is referenced from spectral databases.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3075	Medium	=C-H Stretch (Vinyl)
~2940, ~2860	Strong	C-H Stretch (Alkyl)
~1740	Strong	C=O Stretch (Ester)
~1640	Medium	C=C Stretch (Alkene)
~1240	Strong	C-O Stretch (Ester)
~995, ~910	Strong	=C-H Bend (Vinyl)

Note: Data is based on typical IR absorption frequencies and spectral data from public databases.

Mass Spectrometry (EI) Data

m/z	Relative Intensity (%)	Proposed Fragment
142	<5	[M] ⁺ (Molecular Ion)
82	65	[M - CH ₃ COOH] ⁺
67	80	[C ₅ H ₇] ⁺
54	100	[C ₄ H ₆] ⁺
43	95	[CH ₃ CO] ⁺
41	90	[C ₃ H ₅] ⁺

Note: Data is referenced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **5-Hexenyl acetate**.

Materials & Equipment:

- **5-Hexenyl acetate** sample
- Deuterated chloroform (CDCl₃)
- NMR tube (5 mm diameter)
- Pipette
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- A solution of **5-Hexenyl acetate** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl_3 .
- The solution is transferred into a clean, dry NMR tube.
- The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The spectrometer is locked onto the deuterium signal of the CDCl_3 .
- Shimming is performed to optimize the magnetic field homogeneity.
- The probe is tuned to the appropriate frequency for ^1H or ^{13}C nuclei.
- ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences. For ^{13}C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of **5-Hexenyl acetate**.

Materials & Equipment:

- **5-Hexenyl acetate** sample (neat liquid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning

Procedure:

- The ATR crystal is cleaned with a soft cloth moistened with isopropanol or acetone and a background spectrum is collected.
- A small drop of neat **5-Hexenyl acetate** is placed directly onto the ATR crystal.
- The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.

- The ATR crystal is cleaned thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **5-Hexenyl acetate**.

Materials & Equipment:

- **5-Hexenyl acetate** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Helium (carrier gas)
- Microsyringe

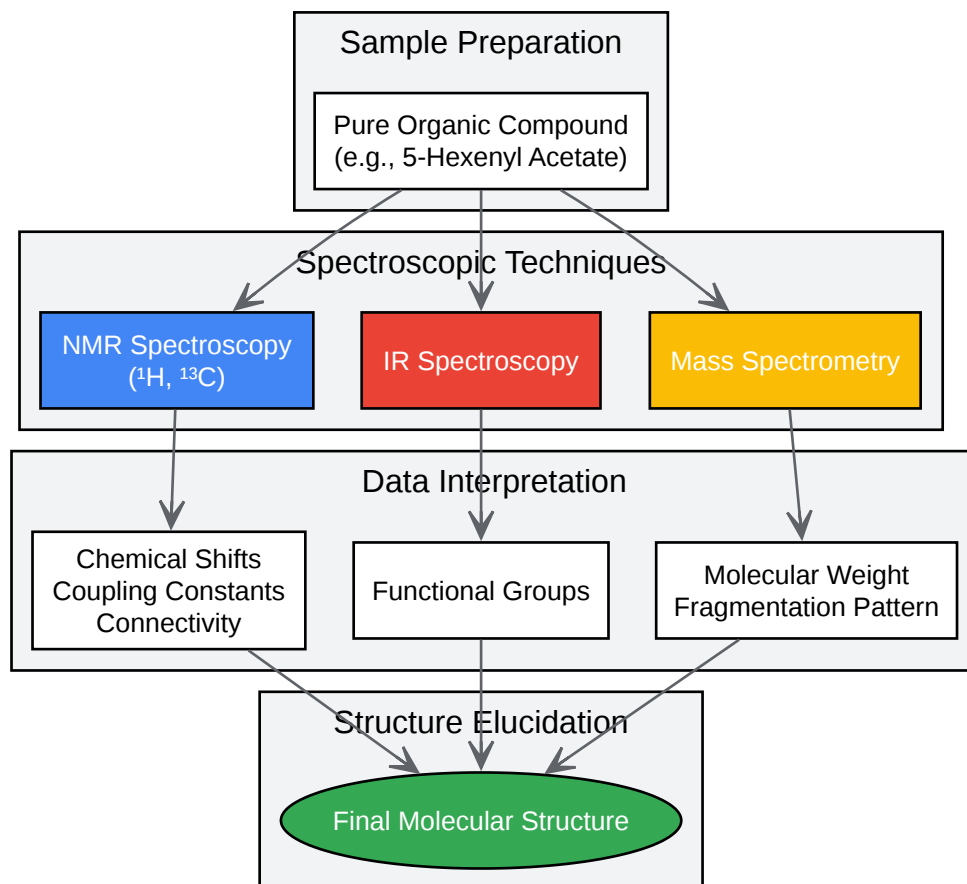
Procedure:

- A dilute solution of **5-Hexenyl acetate** is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- The GC-MS is set up with an appropriate temperature program for the GC oven and a mass scan range (e.g., m/z 35-200).
- A small volume (typically 1 μL) of the sample solution is injected into the GC inlet.
- The sample is vaporized and separated on the GC column before entering the mass spectrometer.
- In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis of an Organic Compound

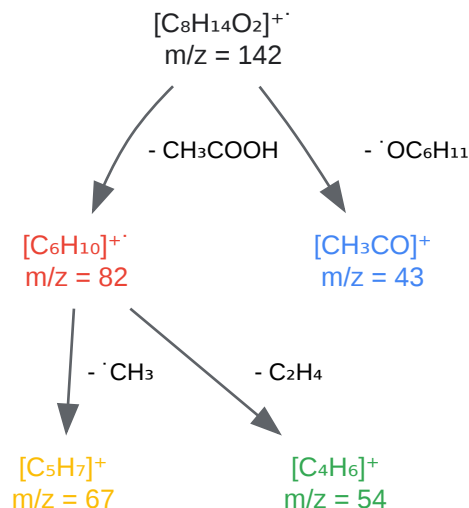


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Caption: A flowchart of the spectroscopic analysis process.

Mass Spectrometry Fragmentation of 5-Hexenyl Acetate

Proposed EI Mass Spectrometry Fragmentation of 5-Hexenyl Acetate

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Caption: Key fragmentations of **5-Hexenyl Acetate** in EI-MS.

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References

- 1. scent.vn [scent.vn]
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